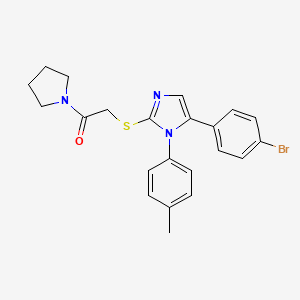

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound “2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” is a structurally complex imidazole derivative featuring a 4-bromophenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 1 of the imidazole core, and a thioether linkage to a pyrrolidinyl-substituted ethanone moiety.

The synthesis of such compounds typically involves multi-step protocols, including Pd-catalyzed cross-coupling reactions (e.g., for introducing aryl groups) and nucleophilic substitution for thioether formation . The pyrrolidinyl ethanone moiety may be introduced via alkylation or Michael addition reactions, as seen in related compounds .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3OS/c1-16-4-10-19(11-5-16)26-20(17-6-8-18(23)9-7-17)14-24-22(26)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNATQVVNXDSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule notable for its diverse potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C22H22BrN3OS

- Molecular Weight : 456.4 g/mol

- Structural Features :

- Imidazole ring

- Thioether linkage

- Aromatic substituents (bromophenyl and p-tolyl)

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.

- Anticancer Properties : Similar structures have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The imidazole ring can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate the function of various receptors involved in signaling pathways related to cell growth and survival.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammation Inhibition :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | Structure | Potentially antimicrobial |

| 5-(4-Chlorophenyl)-1H-imidazol | Structure | Known for antifungal activity |

| 4-(3-Chloro-4-(3-fluorophenyl)amino)-2,5-dioxo-pyrrole | Structure | Exhibits anti-inflammatory effects |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to build the complex structure. The synthetic routes often require strong bases and specific solvents to optimize yield and purity.

Applications in Research and Industry

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer or infectious diseases.

- Material Science : As a building block for synthesizing novel materials with specific properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study evaluated the cytotoxic effects of related compounds against multiple cancer types, revealing IC50 values ranging from 10 to 50 µM for various derivatives, suggesting that structural modifications can enhance activity against specific cancer cell lines.

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazole derivatives were synthesized and tested for their anticancer efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar thioether-linked imidazoles have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of related thioether compounds. The results indicated that compounds featuring similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL, suggesting that the presence of halogenated phenyl groups may enhance antifungal activity.

Comparison with Similar Compounds

5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol (CAS 89542-66-5)

This compound shares the 4-bromophenyl and p-tolyl substituents on the imidazole core but lacks the thioether-linked pyrrolidinyl ethanone group. Its molecular weight is approximately 345.3 g/mol (calculated), compared to the target compound’s estimated ~479.3 g/mol. The absence of the pyrrolidinyl ethanone moiety likely reduces its metabolic stability and solubility in polar solvents .

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

This benzimidazole derivative (–12) incorporates a 4-bromophenyl group but differs in the heterocyclic core (benzimidazole vs. imidazole) and substituents (ethyl carboxylate vs. pyrrolidinyl ethanone). Benzimidazoles are known for diverse biological activities, including anti-inflammatory and antiparasitic properties, but their larger aromatic systems may increase hydrophobicity compared to the target compound .

Imidazole Derivatives with Varied Substituents

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

This compound () replaces the bromophenyl and p-tolyl groups with a phenyl and 5-methylimidazole moiety.

2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone

This analogue () substitutes the 4-bromophenyl group with 4-fluorophenyl and introduces a benzyl group.

Antifungal Activity

Compounds like sertaconazole () demonstrate that imidazole derivatives with halogenated aryl groups and ether linkages exhibit potent antifungal activity. The target compound’s thioether and pyrrolidinyl groups may similarly disrupt fungal cytochrome P450 enzymes, though direct activity data are unavailable .

Q & A

Q. What are the key steps in synthesizing 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how are intermediates monitored?

The synthesis involves multi-step reactions:

- Imidazole ring formation : Condensation of glyoxal derivatives with ammonia/amines under controlled temperature (60–80°C) to form the core imidazole structure .

- Substituent introduction : The 4-bromophenyl and p-tolyl groups are added via nucleophilic aromatic substitution or Suzuki coupling, requiring anhydrous conditions and palladium catalysts .

- Thioether linkage : Reaction with pyrrolidine-1-yl ethanethiol under basic conditions (e.g., K₂CO₃ in DMF) to attach the thioether-pyrrolidinone moiety .

Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine methylenes at δ 2.5–3.5 ppm) and confirms substitution patterns .

- High-resolution MS : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₃BrN₃OS: 492.06) and detects isotopic patterns from bromine .

- HPLC : Assesses purity (>95% by area under the curve) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What structural features influence the compound’s reactivity and potential bioactivity?

- 4-Bromophenyl group : Enhances lipophilicity and may facilitate halogen bonding with biological targets .

- Thioether linkage : Increases metabolic stability compared to ethers, while the pyrrolidinone moiety introduces conformational rigidity .

- p-Tolyl substituent : Modulates electron density on the imidazole ring, affecting nucleophilic/electrophilic reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require strict moisture control to avoid hydrolysis .

- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of bromophenyl groups, with microwave-assisted heating (100°C, 30 min) to reduce side products .

- Workup protocols : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product, achieving yields >70% .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Bromine replacement : Substituting Br with electron-withdrawing groups (e.g., NO₂) may enhance binding to kinase ATP pockets but reduce solubility .

- Pyrrolidine substitution : Replacing pyrrolidin-1-yl with piperidin-1-yl increases basicity, potentially altering membrane permeability in cellular assays .

Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ determination in kinase inhibition assays) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Variable temperature NMR : Identifies dynamic processes (e.g., rotational barriers in thioether linkages) causing peak splitting .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., imidazole substitution pattern) with bond-length analysis (C–N: ~1.32 Å, C–S: ~1.76 Å) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and validate tautomeric forms .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to purified proteins (e.g., kinases) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by crystallographic data of homologous targets .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450 interactions .

Q. How can computational methods aid in rational design of derivatives with improved properties?

- QSAR modeling : Correlates substituent descriptors (e.g., Hammett σ, logP) with activity data to prioritize synthetic targets .

- ADMET prediction : SwissADME or pkCSM forecasts bioavailability, blood-brain barrier penetration, and toxicity liabilities .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.